Ethyl (5-amino-6-formylpyridin-2-YL)acetate
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Overview
Description
Ethyl (5-amino-6-formylpyridin-2-YL)acetate is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound features a pyridine ring substituted with amino, formyl, and ethyl acetate groups, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-6-formylpyridin-2-YL)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-5-nitropyridine with ethyl glycinate, followed by reduction and formylation steps . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques like recrystallization and chromatography are employed to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-amino-6-formylpyridin-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, amines, and substituted pyridines .
Scientific Research Applications
Ethyl (5-amino-6-formylpyridin-2-YL)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl (5-amino-6-formylpyridin-2-YL)acetate involves its interaction with specific molecular targets. The amino and formyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl nicotinate: Similar ester structure but lacks the amino and formyl groups.
2-Aminopyridine: Contains an amino group on the pyridine ring but lacks the ester and formyl groups.
Ethyl 2-pyridylacetate: Similar ester structure but lacks the amino and formyl groups
Uniqueness
Ethyl (5-amino-6-formylpyridin-2-YL)acetate is unique due to the presence of both amino and formyl groups on the pyridine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 2-(5-amino-6-formylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)5-7-3-4-8(11)9(6-13)12-7/h3-4,6H,2,5,11H2,1H3 |
InChI Key |
BAZHGKUEVPSAFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(C=C1)N)C=O |
Origin of Product |
United States |
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